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Compound of Interest

Compound Name: TAS05567

CAS No.: 1429038-15-2

Cat. No.: B611156

Get Quote

TAS05567 is a highly potent, orally bioavailable, ATP-competitive inhibitor of Spleen Tyrosine

Kinase (SYK). SYK is a non-receptor cytoplasmic tyrosine kinase that functions as a critical

signal transducer for immunoreceptors, including B-cell receptors (BCR) and Fc receptors (Fc

R, Fc

R).

The therapeutic rationale for TAS05567 lies in its ability to uncouple upstream immune

recognition (antibody-antigen binding) from downstream inflammatory amplification. By

blocking SYK, TAS05567 interrupts the signaling cascade responsible for phagocytosis,

cytokine production, and cellular activation in B-cells, macrophages, and mast cells.

Signaling Pathway Architecture
The following diagram illustrates the critical intervention point of TAS05567 within the Fc

R signaling cascade, central to the pathology of autoimmune diseases like Immune
Thrombocytopenia (ITP) and Rheumatoid Arthritis (RA).
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Figure 1: Mechanism of Action. TAS05567 inhibits the phosphorylation of SYK, preventing

signal propagation from immune receptors (FcR/BCR) to downstream inflammatory effectors.

In Vitro Pharmacology: Selectivity & Potency
TAS05567 distinguishes itself through a high degree of kinome selectivity, a critical parameter

for minimizing off-target toxicities often associated with multi-kinase inhibitors (e.g., JAK/SRC

inhibition).
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Kinase Selectivity Profile
Data derived from comprehensive kinase panel screening (e.g., DiscoveRx KINOMEscan or

similar platforms).

Parameter Outcome Biological Significance

Primary Target SYK
High affinity binding and

enzymatic inhibition.

Potency (IC50) < 10 nM

Potent inhibition at

physiological ATP

concentrations.

Selectivity Score 4 / 191

Inhibited only 4 out of 191

kinases tested (>98%

selectivity).

Off-Target Avoidance High

Minimal activity against

JAK1/2/3 (avoids broad

immunosuppression) and SRC

family.

Cellular Assay Validation
To verify that enzymatic inhibition translates to cellular efficacy, TAS05567 was evaluated in

relevant hematopoietic cell lines.
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Cell Line Stimulus Readout TAS05567 Effect

Ramos (B-cells)
Anti-IgM (BCR

crosslinking)

BCR signaling

transduction (p-

BLNK/p-BTK)

Inhibited

THP-1 (Monocytes)
IgG Immune

Complexes

Fc

R-mediated TNF-

production

Inhibited

RBL-2H3 (Basophils)
IgE-Antigen

Complexes

Fc

R-mediated Histamine

release

Inhibited

Technical Insight: The inhibition of TNF-

in THP-1 cells is particularly predictive for efficacy in Rheumatoid Arthritis models,

while the RBL-2H3 data supports potential utility in allergic conditions.

In Vivo Efficacy: Experimental Protocols
The preclinical validation of TAS05567 relies on two "gold standard" models: Rat Collagen-

Induced Arthritis (CIA) for RA and Mouse ITP for autoimmune thrombocytopenia.

Protocol A: Rat Collagen-Induced Arthritis (CIA)
This model mimics the autoantibody-driven joint destruction seen in human RA.

Experimental Workflow:

Induction: Female Lewis rats are immunized with Type II Collagen (CII) emulsified in

incomplete Freund's adjuvant.
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Onset: Dosing initiates upon the onset of clinical arthritis (paw swelling), typically Day 10–14

post-immunization.

Treatment: Oral administration (PO) of TAS05567 (e.g., 1, 3, 10 mg/kg QD or BID) vs.

Vehicle.

Endpoint: Hind paw volume (plethysmometry) and histopathological scoring (pannus

formation, bone erosion).
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Figure 2: Rat CIA Experimental Design. A therapeutic dosing regimen (post-onset) is used to

demonstrate disease regression rather than just prophylaxis.

Key Results:

Dose-Dependency: TAS05567 suppresses hind-paw swelling in a dose-dependent manner.

[1]

Histopathology: Significant reduction in bone erosion and cartilage destruction scores

compared to vehicle.

Mechanism Confirmation: Reduction in anti-CII antibody titers and serum inflammatory

cytokines (IL-6).
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Protocol B: Mouse Immune Thrombocytopenia (ITP)
This model assesses the drug's ability to prevent platelet destruction by splenic macrophages

(Fc

R-mediated phagocytosis).

Induction: Intravenous injection of anti-platelet antibody (e.g., anti-CD41).

Readout: Platelet counts measured at fixed intervals (e.g., 2h, 6h, 24h) post-injection.

Outcome: TAS05567 treatment prevents the precipitous drop in platelet counts, maintaining

hemostasis.

Pharmacokinetics (PK) & Translational Perspective
For a SYK inhibitor to be viable clinically, it must maintain sufficient plasma exposure to cover

the IC50 for the duration of the dosing interval.

PK Profile Summary (Inferred from Efficacy Data):

Route: Oral (PO).[2][3][4]

Bioavailability: Sufficient to achieve systemic efficacy in rodents.

Exposure-Response: Efficacy in the CIA model correlates with plasma concentrations

exceeding the cellular IC50 (pSYK inhibition).

Safety & Selectivity (Translational): A major challenge with first-generation SYK inhibitors (e.g.,

fostamatinib) was off-target hypertension and GI toxicity.

TAS05567 Advantage: The high selectivity (4/191 kinases) suggests a wider therapeutic

window.

Differentiation: Unlike non-selective inhibitors that may hit KDR (VEGFR2) causing

hypertension, TAS05567's profile is designed to minimize cardiovascular liabilities.
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[https://www.benchchem.com/product/b611156/docs#executive-summary-mechanism-of-
action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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